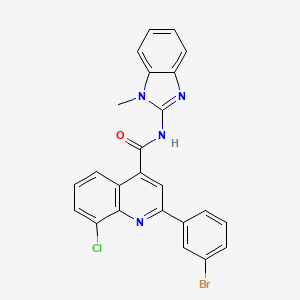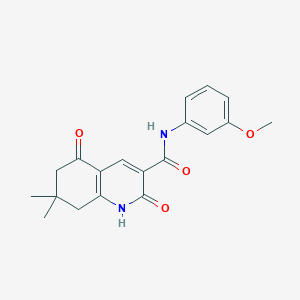![molecular formula C25H23N3O4 B4726186 4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4726186.png)
4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
説明
4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as BMB, is a chemical compound that has been widely studied for its potential therapeutic applications. BMB belongs to the class of benzamide derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
作用機序
The exact mechanism of action of 4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer, inflammation, and viral infections. This compound has been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. This compound has also been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, by blocking the activation of nuclear factor-kappa B (NF-kappaB), a transcription factor involved in the regulation of immune and inflammatory responses. In viral infections, this compound has been shown to inhibit the replication of viruses by blocking the activity of viral enzymes, such as DNA polymerase and protease.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-viral effects. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the activity of MMPs. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and the severity of inflammation in animal models. In viral infections, this compound has been shown to inhibit the replication of viruses and enhance the activity of antiviral drugs.
実験室実験の利点と制限
4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. This compound can be easily synthesized and purified using standard laboratory techniques, making it a useful tool for studying the biological effects of benzamide derivatives. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide and other benzamide derivatives. One area of research is the development of new and more potent benzamide derivatives for the treatment of cancer, inflammation, and viral infections. Another area of research is the elucidation of the exact mechanism of action of this compound and other benzamide derivatives, which could lead to the development of more targeted and effective therapies. Additionally, research could focus on the optimization of the synthesis method of this compound and other benzamide derivatives, as well as the development of new methods for their delivery and administration.
科学的研究の応用
4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in macrophages and other immune cells. This compound has also been found to reduce the severity of inflammation in animal models of rheumatoid arthritis and colitis.
In viral infection research, this compound has been shown to inhibit the replication of various viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and human immunodeficiency virus (HIV). This compound has also been found to enhance the activity of antiviral drugs, such as acyclovir and ganciclovir, against HSV and HCMV, respectively.
特性
IUPAC Name |
4-benzamido-N-[2-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c29-23(18-6-2-1-3-7-18)26-20-12-10-19(11-13-20)24(30)27-22-9-5-4-8-21(22)25(31)28-14-16-32-17-15-28/h1-13H,14-17H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDZCXWCEUTSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-4-(5-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4726118.png)


![5-{5-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B4726138.png)

![4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4726163.png)
![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4726166.png)
![4-(3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxo-1-propen-1-yl)-2-methoxyphenyl 2-furoate](/img/structure/B4726172.png)
![N-{2-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4726175.png)

![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4726195.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4726197.png)
![N-(4-{[2-(4-fluorobenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4726199.png)